molecular formula C9H12N2O4S B2721033 ({1-Methyl-2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetic acid CAS No. 757220-90-9

({1-Methyl-2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetic acid

Cat. No.: B2721033
CAS No.: 757220-90-9
M. Wt: 244.27
InChI Key: ZBEXNNBFUQYXAV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({1-Methyl-2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetic acid typically involves the reaction of 5-methylisoxazole with various reagents to introduce the amino and thioacetic acid groups. One common method involves the use of Cu(I) or Ru(II) as catalysts for the (3 + 2) cycloaddition reaction . This method is favored due to its efficiency and the high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar catalytic methods. The reaction conditions are optimized to ensure maximum yield and purity of the product. The process typically includes steps such as refluxing, purification through crystallization, and drying to obtain the final compound in solid form .

Chemical Reactions Analysis

Types of Reactions

({1-Methyl-2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced .

Scientific Research Applications

({1-Methyl-2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, although it is not currently used in clinical settings.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ({1-Methyl-2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring in the compound is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

({1-Methyl-2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetic acid is unique due to its specific combination of functional groups and the presence of the isoxazole ring. This structure imparts distinct chemical and biological properties, making it valuable for research in various fields .

Biological Activity

({1-Methyl-2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anti-cancer properties. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C9H12N2O4S
  • Molecular Weight : 244.27 g/mol
  • CAS Number : 757220-90-9
  • Structure : The compound features a thioether linkage with a methylisoxazole moiety, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to modulate inflammatory pathways and interact with specific molecular targets. Key mechanisms include:

  • Inhibition of Pro-inflammatory Cytokines : Studies indicate that the compound significantly inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in mediating inflammatory responses .
  • Cyclooxygenase (COX) Inhibition : Molecular docking studies suggest that this compound has a high predicted affinity for COX enzymes, particularly COX-2, which plays a pivotal role in inflammation and pain .
  • Antioxidant Activity : The compound may also exhibit antioxidant properties, reducing oxidative stress associated with chronic inflammatory conditions.

Biological Activity Data

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of paw edema in carrageenan model
Cytokine modulationReduced levels of TNF-α and IL-6
COX inhibitionHigh binding affinity predicted for COX-2

Case Studies

  • Anti-inflammatory Efficacy : A study evaluating the anti-inflammatory effects of various compounds found that this compound demonstrated significant inhibition in a carrageenan-induced paw edema model, suggesting its potential as an anti-inflammatory agent .
  • Cancer Research : Preliminary investigations into the compound's effects on cancer cell lines have shown promise. The compound was tested against non-small cell lung cancer (NSCLC) models, where it exhibited cytotoxic effects, potentially through apoptosis induction .

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of sulfur-containing compounds. The introduction of the isoxazole ring has been shown to improve anti-inflammatory properties while maintaining low toxicity profiles .

Moreover, bioisosteric replacements have been explored to optimize the pharmacokinetic properties of similar compounds, leading to enhanced efficacy and reduced side effects .

Properties

IUPAC Name

2-[1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxopropan-2-yl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-5-3-7(11-15-5)10-9(14)6(2)16-4-8(12)13/h3,6H,4H2,1-2H3,(H,12,13)(H,10,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEXNNBFUQYXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(C)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834822
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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